molecular formula C7H5BrO4 B2929289 Methyl 3-bromo-5-formylfuran-2-carboxylate CAS No. 2248302-68-1

Methyl 3-bromo-5-formylfuran-2-carboxylate

Cat. No.: B2929289
CAS No.: 2248302-68-1
M. Wt: 233.017
InChI Key: YRGPNAFXDIOXAA-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-formylfuran-2-carboxylate is an organic compound with the molecular formula C7H5BrO4. It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom, a formyl group, and a carboxylate ester group attached to the furan ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-formylfuran-2-carboxylate typically involves the bromination of a furan derivative followed by formylation and esterification. One common method includes the bromination of methyl furan-2-carboxylate using bromine in the presence of a catalyst. The resulting brominated product is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent. Finally, the formylated product is esterified to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and formylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-formylfuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Boronic acids, palladium catalysts.

Major Products Formed

    Oxidation: Methyl 3-carboxy-5-formylfuran-2-carboxylate.

    Reduction: Methyl 3-bromo-5-hydroxymethylfuran-2-carboxylate.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-bromo-5-formylfuran-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-formylfuran-2-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of reactive functional groups. The bromine atom, formyl group, and ester group provide sites for nucleophilic and electrophilic reactions, enabling the compound to undergo a wide range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-formylfuran-3-carboxylate: Similar structure but with different positioning of the formyl and carboxylate groups.

    Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate: Contains an amino group instead of a formyl group.

    Methyl 5-bromo-2-furoate: Lacks the formyl group present in Methyl 3-bromo-5-formylfuran-2-carboxylate.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both a bromine atom and a formyl group on the furan ring makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 3-bromo-5-formylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO4/c1-11-7(10)6-5(8)2-4(3-9)12-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGPNAFXDIOXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(O1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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